REACTION_CXSMILES
|
[F:1][C:2]([F:14])([CH3:13])[CH2:3][O:4][C:5]1[C:10]([C:11]#[N:12])=[CH:9][N:8]=[CH:7][N:6]=1>C1COCC1.[Ni]>[F:14][C:2]([F:1])([CH3:13])[CH2:3][O:4][C:5]1[C:10]([CH2:11][NH2:12])=[CH:9][N:8]=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
FC(COC1=NC=NC=C1C#N)(C)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was de-gassed under vacuum for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
the cake was washed with ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative HPLC (5% to 60% acetonitrile in water)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=NC=NC=C1CN)(C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.28 mmol | |
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |